6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWJSRVILDMLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step reactions. One common method includes the intramolecular cyclization of N,N-dibenzylamine derivatives, which can be achieved through palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of supported palladium catalysts in flow reactors allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas (H2) or NaBH4 in methanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced azepine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential antidepressant properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with halogenated, electron-donating, or electron-withdrawing substituents. These modifications significantly influence physical, electronic, and biological behaviors:
Notes:
- Electron-withdrawing groups (e.g., F, Cl) reduce π-electron delocalization into the core, leading to blue shifts in emission spectra. However, in polar solvents like DMF, fluorine’s moderate electronegativity can enhance ICT, causing red shifts in specific contexts (e.g., compound 6h in ) .
- Electron-donating groups (e.g., methoxy) increase emission intensity but may reduce thermal stability .
Photophysical Properties
The emission behavior of 6-(4-fluorophenyl)-dibenzoazepine-dione in DMF is compared to analogs:
Key Findings :
Tables and data synthesized from referenced evidence highlight critical trends, emphasizing substituent-driven modulation of properties.
Biological Activity
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the dibenzoazepine family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H17FNO3
- Molar Mass : 433.42 g/mol
- CAS Number : 491865-77-1
The compound features a dibenzoazepine core with a fluorophenyl substituent, which is significant for its pharmacological properties.
The biological activity of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is primarily mediated through its interaction with various neurotransmitter systems. Research indicates that it may exhibit:
- Serotonin Receptor Modulation : The compound has shown potential as a ligand for serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : It has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which play a role in cellular signaling pathways related to depression and anxiety .
Antidepressant Activity
In preclinical studies, compounds structurally similar to 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione have demonstrated significant antidepressant-like effects in animal models. For instance:
- Forced Swim Test (FST) : In this test, certain derivatives exhibited reduced immobility time compared to controls, suggesting an antidepressant effect .
Anxiolytic Effects
The compound has also been investigated for its anxiolytic properties. In various studies:
- Anxiety Models : Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in rodent models, outperforming standard anxiolytics like diazepam .
Case Studies and Research Findings
A significant body of research has focused on the biological activity of dibenzoazepines:
- Antihyperlipidemic Activity : A study synthesized several dibenz[c,e]azepine derivatives and evaluated their lipid-lowering effects in Wistar albino rats. Notably, some compounds demonstrated significant reductions in serum cholesterol and triglyceride levels at doses of 150 mg/kg .
- Cytotoxicity Against Cancer Cells : Recent investigations have examined the cytotoxic effects of related dibenzoazepines against various cancer cell lines. One study reported that a derivative inhibited tumor proliferation significantly in vivo, suggesting potential applications in oncology .
- Topoisomerase Inhibition : Another research effort highlighted the ability of certain dibenzoazepine derivatives to inhibit topoisomerase II, an important target in cancer therapy. The most active compound showed an IC50 value of 6.36 µM against topoisomerase II .
Data Summary Table
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMF) enhances solubility of intermediates . |
| Stoichiometric ratios | Excess oxocompound (0.03 mol) drives cyclization to completion . |
| Reaction time | Prolonged reflux (>2 h) risks side reactions (e.g., over-oxidation) . |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of fluorophenyl substitution and azepine ring conformation. Key peaks:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ at m/z 334.0842) .
Advanced: How can computational modeling optimize synthesis parameters for this compound?
Q. Methodological Answer :
-
COMSOL Multiphysics Integration : Simulate heat and mass transfer during reflux to identify optimal temperature gradients .
-
Model Input Predicted Outcome DMF vs. THF solvent DMF increases cyclization rate by 23% . -
Factorial Design : Apply 2k factorial experiments to test interactions between variables (e.g., temperature × catalyst loading) .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Meta-Analysis Framework :
- Data Harmonization : Normalize bioactivity metrics (e.g., IC50) using Z-scores to account for assay variability .
- Theoretical Anchoring : Link discrepancies to differences in cellular models (e.g., HEK293 vs. HeLa membrane permeability) .
- Multivariate Regression : Identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Case Example : Contradictory cytotoxicity results may stem from:
| Study | Solvent (% DMSO) | IC50 (μM) |
|---|---|---|
| A | 0.1% | 12.3 |
| B | 0.5% | 28.7 |
| Higher DMSO reduces apparent potency due to solvent toxicity . |
Basic: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Q. Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for serotonin receptors (5-HT2A/2C), a common target for dibenzazepines .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluoro vs. chloro) to correlate electronic effects with receptor binding .
Advanced: How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetics?
Q. Methodological Answer :
- Chemical Engineering Integration :
- Membrane Technologies : Use hollow-fiber modules to simulate blood-brain barrier penetration rates .
- Process Control : Apply PID controllers in continuous-flow synthesis to maintain steady-state metabolite profiles .
- Biopharmaceutical Modeling : Develop compartmental PK/PD models incorporating hepatic clearance data from microsomal assays .
Advanced: What methodologies address challenges in scaling up laboratory synthesis?
Q. Methodological Answer :
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size distribution using laser diffraction .
- Scale-Down Models : Use microreactors to mimic large-scale mixing dynamics and identify fouling risks .
Basic: How are stability and degradation profiles assessed for this compound?
Q. Methodological Answer :
-
Forced Degradation Studies : Expose the compound to accelerated conditions:
Condition Degradation Pathway Analytical Method Acidic (0.1M HCl, 70°C) Hydrolysis of lactam ring HPLC-MS Oxidative (3% H2O2) Fluorophenyl ring oxidation NMR
Advanced: How can bibliometric analysis identify gaps in dibenzazepine research?
Q. Methodological Answer :
- Co-Citation Networks : Map frequently cited synthesis protocols (e.g., Friedel-Crafts vs. Ullmann coupling) to highlight understudied methods .
- Topic Modeling : Use Latent Dirichlet Allocation (LDA) to cluster studies into themes (e.g., "neuroactivity" vs. "catalysis") and detect emerging trends .
Basic: What safety and handling protocols are essential for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
